molecular formula C20H18ClNO5 B12022293 5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12022293
M. Wt: 387.8 g/mol
InChI Key: XGPXKLAAAKMNHM-UHFFFAOYSA-N
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Description

This compound is a pyrrolone derivative with a complex heterocyclic structure. Key features include:

  • Furan-2-carbonyl moiety at position 4, contributing aromatic and electron-rich characteristics.
  • Tetrahydrofuran-2-ylmethyl substituent at position 1, enhancing solubility due to its cyclic ether structure.
  • Hydroxyl group at position 3, enabling hydrogen bonding interactions critical for biological targeting.

The structural complexity of this molecule positions it as a candidate for pharmacological applications, particularly in modulating enzyme or receptor activity .

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H18ClNO5/c21-13-7-5-12(6-8-13)17-16(18(23)15-4-2-10-27-15)19(24)20(25)22(17)11-14-3-1-9-26-14/h2,4-8,10,14,17,24H,1,3,9,11H2

InChI Key

XGPXKLAAAKMNHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a synthetic compound with potential therapeutic applications. Its unique structure positions it as a candidate for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the current understanding of its biological activity based on available research findings.

  • Molecular Formula : C20H18ClNO5
  • Molecular Weight : 387.81 g/mol
  • CAS Number : 618072-37-0

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing promising results in various areas:

Antitumor Activity

Research indicates that derivatives of pyrrolidinones, including this compound, exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the 4-chlorophenyl group enhances its anticancer properties by facilitating interactions with cellular targets involved in apoptosis and cell cycle regulation.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)1.61 ± 0.92Induction of apoptosis
Compound BA549 (Lung)2.98 ± 1.10Inhibition of cell proliferation
5-(4-Chlorophenyl)...HeLa (Cervical)1.98 ± 0.75Cell cycle arrest

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for tumor growth.
  • Cell Cycle Modulation : It induces cell cycle arrest in various cancer cell lines, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its anticancer effects.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers and a decrease in cell viability. The results indicated that at concentrations above 1 µM, significant cytotoxic effects were observed.

Study Findings:

  • Cell Viability Assay : A reduction in viability was noted in HeLa cells treated with the compound for 24 hours.
  • Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were detected, confirming the induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences among similar pyrrolone derivatives:

Compound Name (CAS/Example) R1 Substituent R4 Substituent R5 Substituent Notable Features Evidence ID
Target Compound Tetrahydrofuran-2-ylmethyl Furan-2-carbonyl 4-Chlorophenyl Cyclic ether R1; electron-rich R4
5-(4-Chlorophenyl)-4-(2-furoyl)-... (Ev. 2) 2-Methoxyethyl Furan-2-carbonyl 4-Chlorophenyl Linear ether R1; similar R4
5-(4-Chlorophenyl)-3-hydroxy-... (Ev. 3) 1,3,4-Thiadiazol-2-yl Thiophene-2-carbonyl 4-Chlorophenyl Sulfur-containing R1/R4; bioactivity
4-(4-Chlorobenzoyl)-3-hydroxy-... (Ev. 7, 16) Tetrahydrofuran-2-ylmethyl 4-Chlorobenzoyl 4-Nitrophenyl Nitro group (strong EWG) at R5
5-(4-Ethylphenyl)-4-(3-fluoro-... (Ev. 18) Furan-2-ylmethyl 3-Fluoro-4-methylbenzoyl 4-Ethylphenyl Fluorinated R4; lipophilic R5
5-(4-Chlorophenyl)-4-(furan-2-... (Ev. 8) Pyridin-3-ylmethyl Furan-2-carbonyl 4-Chlorophenyl Basic nitrogen in R1

Key Observations :

  • R1 Substituents : Cyclic ethers (e.g., tetrahydrofuran-2-ylmethyl) improve solubility compared to linear ethers (e.g., 2-methoxyethyl) or aromatic groups (e.g., pyridin-3-ylmethyl) .
  • R4 Substituents : Furan-2-carbonyl (electron-rich) vs. thiophene-2-carbonyl (sulfur-enhanced π-stacking) vs. chlorobenzoyl (electron-deficient) modulate electronic interactions with targets .
  • R5 Substituents : 4-Chlorophenyl (moderate EWG) vs. 4-nitrophenyl (strong EWG) influence reactivity and binding affinity .
Physicochemical Properties
  • Solubility : The tetrahydrofuran-2-ylmethyl group in the target compound enhances water solubility compared to analogs with hydrophobic R1 groups (e.g., thiadiazol-2-yl or pyridin-3-ylmethyl) .
  • Lipophilicity : Fluorinated or methylated R4/R5 groups (e.g., 3-fluoro-4-methylbenzoyl in Ev. 18) increase logP values, favoring membrane permeability .
  • Stability : Hydroxyl groups at position 3 may confer susceptibility to oxidation, whereas electron-withdrawing R5 groups (e.g., nitro) could enhance stability .

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